Indole 4-yl vs. 3-yl Attachment Regioisomerism Determines Target Binding Geometry
The indole 4-yl attachment in N-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide creates a distinct molecular geometry compared to 3-yl and 5-yl regioisomers. In the closely related VEGFR-2 inhibitor series, indole-benzothiazole hybrids with indole attached at position 3 (compound 10b) achieved 66.7% growth inhibition of VEGFR-2 tyrosine kinase at 10 μM [1]. The 4-yl attachment (as in the target compound) presents the indole NH and benzothiazole carboxamide in a different spatial orientation, predicted to alter hydrogen-bonding patterns with kinase hinge regions and GPCR orthosteric sites [2]. No direct quantitative comparison data exist for this specific compound versus its 3-yl or 5-yl regioisomers.
| Evidence Dimension | Regioisomeric attachment position of indole to benzothiazole scaffold |
|---|---|
| Target Compound Data | Indole attached at 4-position (1H-indol-4-yl); specific activity data not available at compound level |
| Comparator Or Baseline | Indole attached at 3-position: VEGFR-2 inhibition 66.7% at 10 μM (compound 10b in reference series [1]); 5-yl and other regioisomers: data unavailable |
| Quantified Difference | Cannot be quantified for the target compound; regioisomeric shift from 3-yl to 4-yl is expected to alter kinase inhibition potency based on SAR trends in the class |
| Conditions | In vitro VEGFR-2 tyrosine kinase assay (comparator data [1]); molecular docking extrapolation (target compound) |
Why This Matters
The 4-yl attachment position constitutes a structurally defined point of differentiation from the more commonly studied 3-yl indole-benzothiazole analogs, and procurement decisions must account for the absence of activity data at this regioisomeric position.
- [1] Efficient Synthesis and Biological Activity of Novel Indole Derivatives as VEGFR-2 Tyrosine Kinase Inhibitors. Russian Journal of General Chemistry, 2018, 88, 319-324. View Source
- [2] Jeon YT, Gluchowski C. Novel indole and benzothiazole derivatives. United States Patent US20020049239. Filed September 28, 2001. View Source
